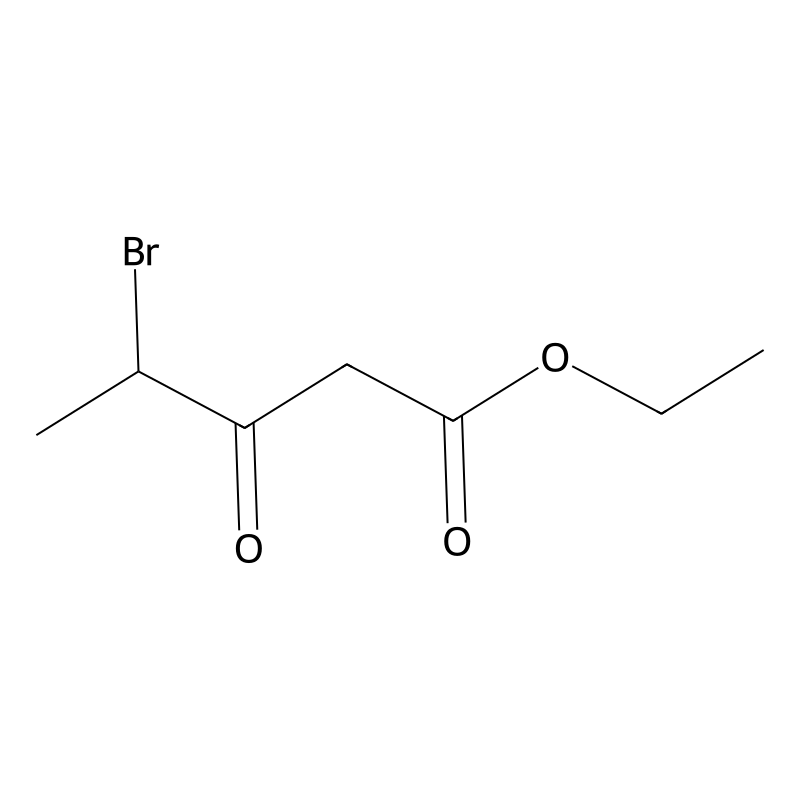

Ethyl 4-bromo-3-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor Molecule: The presence of a reactive ketone group (C=O) and a bromo (Br) substituent makes Ethyl 4-bromo-3-oxopentanoate a potential precursor molecule for the synthesis of more complex organic compounds . Through various organic reactions, such as nucleophilic substitution or condensation reactions, this compound could be transformed into various molecules with diverse functionalities.

Medicinal Chemistry:

- Scaffold for Drug Design: The core structure of Ethyl 4-bromo-3-oxopentanoate, with its ketone and bromo groups, could serve as a scaffold for the design and development of new drugs . By strategically modifying different parts of the molecule, researchers could potentially create compounds with specific biological activities.

Chemical Biology:

Ethyl 4-bromo-3-oxopentanoate is an organic compound with the molecular formula C₇H₁₁BrO₃. It is classified as a derivative of pentanoic acid, characterized by the presence of a bromine atom at the fourth carbon position and a keto group at the third position. This compound is notable for its reactivity and utility in various synthetic applications, particularly in organic chemistry and pharmaceutical development .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation: The compound can undergo oxidation to yield carboxylic acids or other oxidized derivatives.

Additionally, it can participate in cyclization reactions, notably with benzamide to form ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, which is a key intermediate in the synthesis of peroxisome proliferator-activated receptor agonists .

Research indicates that ethyl 4-bromo-3-oxopentanoate exhibits biological activity relevant to drug development. It serves as an intermediate in synthesizing compounds that target peroxisome proliferator-activated receptors, which are critical in lipid metabolism and glucose homeostasis. Its derivatives may also show potential therapeutic effects in metabolic disorders.

The synthesis of ethyl 4-bromo-3-oxopentanoate typically involves:

- Bromination of Ethyl 3-Oxopentanoate: This is achieved using bromine in the presence of a catalyst such as phosphorus tribromide or sodium hydroxide to ensure selective bromination at the desired position.

- Cyclization Reactions: Following bromination, cyclization with various reactants (e.g., benzamide) can yield complex heterocyclic compounds.

In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, enhancing yield and purity through purification steps like distillation or recrystallization.

Ethyl 4-bromo-3-oxopentanoate finds applications primarily in:

- Pharmaceutical Synthesis: It is a versatile building block for synthesizing various pharmaceutical compounds, particularly those targeting metabolic pathways.

- Organic Chemistry: The compound serves as an important intermediate for further chemical transformations and the development of complex organic molecules.

Studies have indicated that ethyl 4-bromo-3-oxopentanoate interacts with various biological systems, particularly through its derivatives that engage with peroxisome proliferator-activated receptors. The compound's reactivity allows it to participate in diverse chemical transformations that may lead to biologically active substances.

Several compounds share structural similarities with ethyl 4-bromo-3-oxopentanoate. Here are notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-Oxobutanoate | Lacks bromine; contains a keto group at the second position | Used as a precursor for various organic syntheses |

| Ethyl 4-Bromoacetoacetate | Similar bromination pattern; contains an acetoacetate moiety | More reactive due to additional carbonyl group |

| Ethyl 3-Oxohexanoate | Longer carbon chain; lacks bromine | Exhibits different reactivity due to chain length |

| Ethyl 4-Bromobutanoate | Contains a similar bromine substitution but lacks keto functionality | Less versatile for certain synthetic pathways |

Ethyl 4-bromo-3-oxopentanoate stands out due to its unique combination of functional groups, allowing it to participate in specific reactions that other similar compounds may not readily undergo. Its role as an intermediate in synthesizing biologically active molecules further emphasizes its importance in organic chemistry and pharmaceutical applications .

Ethyl 4-bromo-3-oxopentanoate (CAS: 36187-69-6) is a brominated β-keto ester with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 223.06 g/mol . Its IUPAC name, ethyl 4-bromo-3-oxopentanoate, reflects the ester functional group (ethyl), the ketone at position 3, and the bromine substituent at position 4 on a five-carbon chain. Alternative names include ethyl 4-bromo-3-oxovalerate and 4-bromo-3-oxopentanoic acid ethyl ester .

The compound’s structure is characterized by:

- A β-keto ester backbone (ketone at C-3, ester at C-1) .

- A bromine atom at C-4, enhancing electrophilicity for nucleophilic substitution .

Key identifiers:

| Property | Value |

|---|---|

| InChI | InChI=1S/C₇H₁₁BrO₃/c1-2-11-7(10)4-6(9)5(3)8/h5H,2-4H2,1H3 |

| SMILES | CCOC(=O)CC(=O)C(C)Br |

| Density | ~1.50 g/cm³ (estimated) |

| Boiling Point | 231–235°C (predicted) |

Historical Development and Significance

The synthesis of brominated β-keto esters like ethyl 4-bromo-3-oxopentanoate emerged from mid-20th-century efforts to expand the reactivity of acetoacetic esters. Early methods involved halogenation of ethyl acetoacetate derivatives using bromine or N-bromosuccinimide under acidic conditions . This compound gained prominence in asymmetric catalysis and tandem reaction strategies, particularly in the synthesis of cyclopentanones and functionalized heterocycles .

A pivotal application arose in organocatalytic domino reactions, where its bromine atom facilitates intramolecular alkylation steps. For example, Jørgensen and colleagues demonstrated its utility in forming enantiomerically enriched cyclopentanones via Michael/α-alkylation sequences .

Structural Classification and Relationship to Similar Compounds

Ethyl 4-bromo-3-oxopentanoate belongs to the β-keto ester family, sharing core features with:

- Ethyl acetoacetate: Lacks the bromine atom, reducing electrophilicity .

- Ethyl 4-bromoacetoacetate: Shorter carbon chain (C₆ vs. C₇), leading to distinct steric and electronic profiles .

- Methyl 4-bromo-3-oxobutanoate: Methyl ester variant with altered solubility and reactivity .

The bromine substituent distinguishes it from non-halogenated analogs, enabling:

Importance in Organic Synthesis

This compound serves as a linchpin in constructing complex molecular architectures:

Cyclopentanone Synthesis

In domino Michael/α-alkylation reactions, ethyl 4-bromo-3-oxopentanoate reacts with α,β-unsaturated aldehydes to yield cyclopentanones with up to 99% enantiomeric excess . The mechanism proceeds via:

- Enamine formation between the aldehyde and a chiral amine catalyst.

- Conjugate addition of the enolate to the α,β-unsaturated system.

- Intramolecular alkylation driven by bromide displacement .

Functional Group Interconversion

The bromine atom permits versatile transformations:

| Reaction Type | Product | Conditions |

|---|---|---|

| Grignard Addition | Tertiary alcohols | RMgX, THF, 0°C |

| Cross-Coupling | Biaryl derivatives | Pd(PPh₃)₄, base |

| Reduction | β-Hydroxy esters | NaBH₄, MeOH |

Pharmaceutical Intermediates

The compound’s ability to form quaternary carbon centers makes it valuable in synthesizing bioactive molecules. For instance, it has been used in preliminary routes to:

- Antiviral agents via spirocyclic ketone intermediates .

- Anti-inflammatory compounds through late-stage bromine functionalization .

Table 1: Comparative Reactivity of β-Keto Esters

| Compound | Reactivity at α-C | Electrophilicity at β-C |

|---|---|---|

| Ethyl acetoacetate | High | Low |

| Ethyl 4-bromo-3-oxopentanoate | Moderate | High |

| Methyl 4-bromoacetoacetate | High | High |

Molecular Structure and Formula

Ethyl 4-bromo-3-oxopentanoate is an organic compound characterized by its beta-ketoester structure with a molecular formula of C₇H₁₁BrO₃ [1]. The compound features a distinctive molecular architecture containing a bromine atom at the fourth carbon position and a ketone functional group at the third carbon of a pentanoate ester backbone . The molecular weight of this compound is precisely 223.07 grams per mole [1] [3]. The structural arrangement exhibits typical characteristics of halogenated ketoesters, with the bromine substituent enhancing the electrophilic nature of the molecule [4]. The compound contains three oxygen atoms integrated into both ester and ketone functionalities, contributing to its polar characteristics [5] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrO₃ |

| Molecular Weight | 223.07 g/mol |

| Heavy Atoms | 11 |

| Rotatable Bonds | 5 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Physical Characteristics

Melting and Boiling Points

The boiling point of ethyl 4-bromo-3-oxopentanoate has been determined to be 82-85 degrees Celsius under reduced pressure conditions of 0.25 Torr [7]. This relatively low boiling point under vacuum conditions indicates the compound's moderate volatility characteristics. The melting point data for this specific compound is not readily available in the current literature [7]. For comparative reference, similar brominated ketoester compounds in the same family exhibit melting points that vary significantly based on the position of halogen substitution and molecular structure [8] [9].

Density and Viscosity

The density of ethyl 4-bromo-3-oxopentanoate is predicted to be 1.409 ± 0.06 grams per cubic centimeter [7]. This density value reflects the influence of the bromine atom, which contributes significantly to the overall molecular mass and density of the compound [3]. The presence of the heavy halogen substituent increases the density compared to non-brominated analogues. Viscosity data for this specific compound is not extensively documented in the available literature, though the liquid nature of the compound at room temperature suggests moderate viscosity characteristics typical of organic esters [10] [11].

Solubility Profile

Ethyl 4-bromo-3-oxopentanoate exhibits limited solubility in water due to its predominantly organic character and the presence of hydrophobic alkyl groups [4]. The compound demonstrates good solubility in organic solvents including ethanol, ethyl acetate, and chloroform [8]. The solubility characteristics are influenced by the polar ester and ketone functionalities, which provide some degree of polarity to facilitate dissolution in moderately polar organic solvents [12]. The bromine substituent contributes to the compound's lipophilic properties, enhancing its compatibility with non-polar and moderately polar organic media [5].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for ethyl 4-bromo-3-oxopentanoate through characteristic chemical shift patterns . The ethyl ester portion typically exhibits the classic pattern with the terminal methyl protons appearing as a triplet around 1.2-1.3 parts per million due to coupling with adjacent methylene protons [14] [15]. The ethyl ester methylene protons manifest as a quartet in the 4.1-4.2 parts per million region [15]. The alpha-methylene protons adjacent to both carbonyl groups appear significantly downfield due to the deshielding effect of the electron-withdrawing carbonyl functionalities [14]. The methyl group attached to the brominated carbon exhibits characteristic chemical shifts influenced by the electronegativity of the bromine atom [16].

Mass Spectrometry

Mass spectrometric analysis of ethyl 4-bromo-3-oxopentanoate reveals characteristic fragmentation patterns typical of brominated ketoester compounds [6]. The molecular ion peak appears at mass-to-charge ratio 221.99 for the compound containing bromine-79 isotope [6]. The presence of bromine introduces distinctive isotope patterns in the mass spectrum due to the natural abundance of bromine-79 and bromine-81 isotopes. Common fragmentation pathways include loss of the ethyl group from the ester functionality and alpha-cleavage adjacent to the carbonyl groups [17]. The bromine atom often participates in characteristic fragmentation reactions, leading to the formation of bromide ion fragments [18].

Infrared Spectroscopy

Infrared spectroscopy of ethyl 4-bromo-3-oxopentanoate displays characteristic absorption bands that confirm the presence of key functional groups [19] [20]. The carbonyl stretching vibrations appear in the typical range for ketones and esters, with the ketone carbonyl generally observed around 1715 wavenumbers [19] [21]. The ester carbonyl stretching vibration typically appears at slightly higher frequency around 1740 wavenumbers [19] [22]. The compound follows the characteristic pattern observed for esters, exhibiting strong absorptions corresponding to carbon-oxygen stretches in the 1000-1300 wavenumber region [22]. Beta-ketoesters often display complex carbonyl regions due to potential keto-enol tautomerism, which can be detected through infrared spectroscopic analysis [16] [14].

Structural Identifiers

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-bromo-3-oxopentanoate [1] [5] [10]. This nomenclature follows standard organic chemistry naming conventions, indicating the five-carbon pentanoic acid chain with a ketone functionality at the third position and a bromine substituent at the fourth position [23]. The ethyl designation refers to the ester formation with ethanol [24]. Alternative nomenclature includes pentanoic acid, 4-bromo-3-oxo-, ethyl ester, which provides a more detailed structural description [3] [4].

International Chemical Identifier and Simplified Molecular-Input Line-Entry System Notation

The International Chemical Identifier for ethyl 4-bromo-3-oxopentanoate is InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 [1] [5] [6]. The corresponding International Chemical Identifier Key is GRRGNEZVXPTAEH-UHFFFAOYSA-N [1] [10] [6]. The Simplified Molecular-Input Line-Entry System notation is represented as CCOC(=O)CC(=O)C(C)Br [5] [6]. These standardized chemical identifiers provide unambiguous structural representations that facilitate database searches and chemical information exchange [23].

| Identifier Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 |

| International Chemical Identifier Key | GRRGNEZVXPTAEH-UHFFFAOYSA-N |

| Simplified Molecular-Input Line-Entry System | CCOC(=O)CC(=O)C(C)Br |

| Canonical Simplified Molecular-Input Line-Entry System | CCOC(=O)CC(=O)C(C)Br |

Chemical Abstracts Service Registry and Related Identifiers

The Chemical Abstracts Service registry number for ethyl 4-bromo-3-oxopentanoate is 36187-69-6 [1] [5] [11] [25]. The European Community number assigned to this compound is 821-040-2 [1]. The compound is also identified by the DSSTox Substance identifier DTXSID60509680 [1]. The MDL number MFCD17014835 serves as another unique identifier in chemical databases [1] [5] [11]. Additional database identifiers include the PubChem Compound Identifier 12780443 [6]. These various registration numbers and identifiers ensure comprehensive tracking and identification of the compound across different chemical information systems and regulatory databases [1].

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 36187-69-6 |

| European Community Number | 821-040-2 |

| DSSTox Substance Identifier | DTXSID60509680 |

| MDL Number | MFCD17014835 |

| PubChem Compound Identifier | 12780443 |

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant